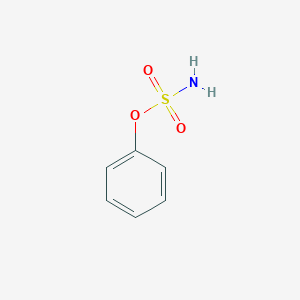
Phenyl sulfamate
Katalognummer B173171
Molekulargewicht: 173.19 g/mol
InChI-Schlüssel: XOIYZMDJFLKIEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05192785
Procedure details


The 2-(benzyloxycarbonylaminosulfonyloxy)benzoic acid benzyl ester sodium salt prepared above, [35.3 g (0.076 mole)] was suspended in 500 ml of methanol was mixed with 6.2 ml of concentrated hydrochloric acid and 2 g of 5% palladium on carbon wetted with 50 ml methanol. The mixture was hydrogenated with hydrogen gas for 4 hr and filtered. The filtrate was concentrated to an oil. The oil was suspended in THF and filtered to remove some solids. The clear filtrate was concentrated and mixed with 1,1,1-trichloroethanol to precipitate the product as 8.82 g of light purple solid obtained after filtration. The purple solid was dissolved in THF and the solution was treated with charcoal, filtered and concentrated. The solid was recrystallized from 1,1,1-trichloroethane to give 6.5 g of white solid (39%), mp 139°-140° C.
Name
2-(benzyloxycarbonylaminosulfonyloxy)benzoic acid benzyl ester sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[Na].C(OC(=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][S:18]([NH:21]C(OCC1C=CC=CC=1)=O)(=[O:20])=[O:19])C1C=CC=CC=1.Cl.[H][H]>CO.[Pd]>[C:12]1([O:17][S:18](=[O:19])(=[O:20])[NH2:21])[CH:11]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,^1:0|
|
Inputs


Step One
|
Name
|
2-(benzyloxycarbonylaminosulfonyloxy)benzoic acid benzyl ester sodium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na].C(C1=CC=CC=C1)OC(C1=C(C=CC=C1)OS(=O)(=O)NC(=O)OCC1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to an oil
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove some solids
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The clear filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed with 1,1,1-trichloroethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product as 8.82 g of light purple solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The purple solid was dissolved in THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was treated with charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from 1,1,1-trichloroethane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)OS(N)(=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.5 g | |
| YIELD: PERCENTYIELD | 39% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
